3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Overview
Description
The compound “3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The compound contains an azetidine ring attached to a 1,2,4-triazole ring via a carbon atom. The azetidine ring is a saturated four-membered ring with one nitrogen atom, and the 1,2,4-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including any functional groups attached to the rings. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anti-Tubercular Activity
- Novel azetidinone derivatives, including 1,2,4-triazole, have been designed for anti-tubercular activity. Certain analogues demonstrated promising anti-tubercular effects against Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran, 2014).
Antimicrobial and Antifungal Agents
- Triazole and triazolothiadiazine derivatives, including 1,2,4-triazoles, were synthesized as novel antimicrobial agents. They showed significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Cholinesterase Inhibitors
- Some 1,2,4-triazole derivatives have been investigated as cholinesterase inhibitors, showing potential as anticholinesterase agents (Mohsen, 2012).
Angiotensin II Antagonists
- Research on 3,4,5-trisubstituted 4H-1,2,4-triazoles indicated their potential as angiotensin II antagonists. Certain compounds demonstrated noteworthy potency in inhibiting the AII pressor response in animal models (Ashton et al., 1993).
Other Pharmacological Applications
- Triazoles are integral in various clinical drugs, showing diverse biological activities such as antiviral, anticancer, and antidepressant effects. They also find use in organocatalysis and agrochemicals due to their structural versatility (Matin et al., 2022).
Novel Drug Synthesis
- 1,2,4-triazole derivatives have been involved in the synthesis of novel drugs, such as AZD9833, a potent and orally bioavailable selective estrogen receptor degrader and antagonist for treating ER+ breast cancer (Scott et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(azetidin-3-yl)-4-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10-4-8-9-6(10)5-2-7-3-5/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPNNANYWBJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316225-74-7 | |
Record name | 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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